molecular formula C6H10O4 B15232724 Ethyl 3-hydroxy-2-oxobutanoate

Ethyl 3-hydroxy-2-oxobutanoate

Cat. No.: B15232724
M. Wt: 146.14 g/mol
InChI Key: XEYRUKQDCANHNL-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-oxobutanoate is a chemical compound with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . This ester is characterized by both hydroxy and oxo (ketone) functional groups, a structure that often serves as a versatile building block in organic synthesis and biocatalysis research. While specific application studies for this exact compound are limited in public literature, related beta-keto esters and hydroxy-oxo esters are widely used in constructing complex molecules. For instance, research into engineered enzymes like Alcohol Dehydrogenase demonstrates the high value of similar ethyl ester intermediates for the efficient synthesis of chiral compounds used in pharmaceuticals and agrochemicals . Furthermore, theoretical and experimental studies on analogous ethyl amino-butenoates highlight the importance of such structures in researching molecular conformations, tautomerism, and intramolecular hydrogen bonding, which are critical for understanding reactivity and designing new materials or active compounds . Researchers can utilize this chemical as a precursor for heterocyclic compounds, potential pharmaceutical intermediates, and in various synthetic transformations. This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutics.

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

ethyl 3-hydroxy-2-oxobutanoate

InChI

InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h4,7H,3H2,1-2H3

InChI Key

XEYRUKQDCANHNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-oxobutanoate can be synthesized through the Claisen condensation reaction. This involves the reaction of ethyl acetate with sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions typically require a non-protic solvent and a strong base such as sodium ethoxide to facilitate the formation of the enolate ion.

Industrial Production Methods

In industrial settings, this compound is produced by the esterification of acetoacetic acid with ethanol. This process involves the use of sulfuric acid as a catalyst and is carried out under reflux conditions to ensure complete conversion .

Chemical Reactions Analysis

Hydrolysis and Degradation

Ethyl 3-hydroxy-2-oxobutanoate undergoes base-catalyzed hydrolysis , particularly under alkaline conditions. For instance, LiOH in D₂O hydrolyzes ethyl 2-hydroxy-2,3-dimethyl-4-oxobutanoate to form 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid, with ~70% conversion observed via ¹H NMR . The reaction proceeds via ester cleavage , leaving a carboxylic acid and ethanol .

Degradation pathways :

  • Unstable intermediates : 3-bromo-3-methyl-2-oxobutanoic acid undergoes hydrolysis to form isobutyric acid via dimethylketen intermediates .

  • Kinetics : Hydrolysis rates depend on pH and temperature, with aqueous solutions showing time-dependent degradation .

Rearrangement Reactions

The compound exhibits tertiary ketol rearrangements under basic conditions. For example, α-acetolactate (2-hydroxy-2-methyl-3-oxobutanoate) undergoes a carboxylate ion migration instead of methyl group migration, as shown by ¹³C NMR studies . This rearrangement is reversible and intramolecular, producing 3-hydroxy-3-methyl-2-oxobutanoate .

Mechanistic insights :

  • Stereochemical control : Enzymatic rearrangements (e.g., acetolactate decarboxylase) enforce stereoselectivity, favoring specific enantiomers .

  • Isotopic labeling : [3,4-¹³C₂]-α-acetolactate studies reveal sequential formation of labeled acetoin derivatives during rearrangement .

Tautomerization and Stability

This compound exists in equilibrium with its enol form (ethyl Z-3-hydroxy-2-butenoate). The enthalpy of mixing between tautomers is endothermic (∆Hₘix = 7.1 kJ/mol), stabilizing the pure components over the mixture .

Thermodynamic data :

PropertyEthyl 3-oxobutanoateEthyl Z-3-hydroxy-2-butenoate
Vaporization enthalpy (ΔᵥH°m)61.6 ± 2.2 kJ/mol54.7 ± 1.3 kJ/mol
Liquid-phase ΔfH°m -639.8 ± 2.4 kJ/mol-647.7 ± 2.4 kJ/mol

This highlights the enol’s lower stability in the gas phase .

Stereochemical Outcomes

Enzymatic reactions, such as those catalyzed by acetolactate synthase, produce stereospecific products . For example, (S)-α-acetohydroxybutyrate is formed exclusively, as confirmed by decarboxylase-mediated analysis . The stereochemistry arises from the enzyme’s active site constraints, favoring specific conformations during rearrangement .

Analytical methods :

  • ¹H NMR : Used to track diastereomeric ratios in reaction mixtures .

  • HRMS : Confirms molecular weights and purity of products (e.g., [C₁₈H₂₂O₅+Na]+ at m/z 341.1359) .

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-2-oxobutanoate involves its conversion to the enolate ion under basic conditions. This enolate ion can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Ethyl 3-hydroxy-2-oxobutanoate shares core structural features with several β-keto esters, differing primarily in substituents and functional groups:

Compound Name Substituents/Modifications Key Features Reference
Ethyl 3-oxobutanoate C3 ketone Classic β-keto ester; undergoes keto-enol tautomerism; used in Claisen condensation.
Ethyl 2-(hydroxyimino)-3-oxobutanoate C2 oxime group Exists as (Z)- and (E)-isomers; participates in cyclization reactions.
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate C2 hydrazone with 3-chlorophenyl group Planar structure; exhibits keto-hydrazo tautomerism; antimicrobial activity.
Ethyl 2-benzyl-3-oxobutanoate C2 benzyl group Flavoring agent; stabilized by aromatic conjugation.
Ethyl (2S,3S)-2,3-dihydroxybutanoate C2 and C3 hydroxyl groups Product of enantioselective reduction; >95% enantiomeric excess.

Physical and Chemical Properties

  • Melting points: Hydrazone derivatives (e.g., ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate) exhibit higher melting points (156–175°C) due to intermolecular hydrogen bonding and planar structures .
  • Solubility: Most derivatives are soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water.
  • Tautomerism : Hydrazone analogs adopt keto-hydrazo tautomeric forms, as confirmed by X-ray crystallography (interplanar angle: 1.49°) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic methods for Ethyl 3-hydroxy-2-oxobutanoate in academic laboratories?

  • Methodological Answer : Two primary approaches are widely used:

  • Chemical Synthesis : Condensation reactions using ethyl oxobutanoate derivatives (e.g., ethyl 4-chloro-3-oxobutanoate) with nucleophiles like phenylhydrazines or ortho-phenylenediamines under mild acidic conditions. This method yields heterocyclic intermediates useful for further functionalization .

  • Enzymatic Reduction : Stereoselective microbial reduction of ethyl 2-methyl-3-oxobutanoate using bacterial strains (e.g., Klebsiella pneumoniae IFO 3319) achieves >99% enantiomeric excess (e.e.) and diastereomeric excess (d.e.). Optimized conditions include pH 7.0 and 30°C .

    Table 1 : Efficiency of Bacterial Strains in Stereoselective Reduction

    Bacterial Straind.e. (%)e.e. (%)Yield (%)
    Klebsiella pneumoniae99>9999
    Other Enteric Strains98–99>9985–95

Q. How can spectroscopic and chromatographic techniques characterize this compound?

  • Methodological Answer :

  • NMR : Analyze the 1H^1H NMR spectrum for diagnostic signals: the hydroxy proton (δ 2.5–3.5 ppm, broad), ester carbonyl (δ 170–175 ppm in 13C^{13}C), and oxobutanoate ketone (δ 200–210 ppm in 13C^{13}C).
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+^+ at m/z 161.16 (C6 _6H10 _{10}O4_4) .
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) resolves enantiomers when using chiral stationary phases .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in microbial reduction of this compound precursors?

  • Methodological Answer : Bacterial reductases (e.g., ketoreductases in Klebsiella pneumoniae) exhibit strict substrate specificity due to active-site hydrogen-bonding interactions. Molecular docking studies suggest that the syn-configuration of the hydroxy and methyl groups is stabilized by a conserved tyrosine residue. Mutagenesis of this residue reduces e.e. by >50% .

Q. How do hydrogen-bonding networks influence the crystallographic properties of this compound derivatives?

  • Methodological Answer : X-ray crystallography reveals intramolecular N–H⋯O and C–H⋯π interactions that stabilize planar conformations. For example, ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate forms S(6) ring motifs via N1–H1N1⋯O3 bonds, critical for crystal packing . Graph-set analysis (Bernstein et al., 1995) identifies recurring R22(8)R_2^2(8) motifs in related compounds, impacting solubility and melting points .

Table 2 : Key Crystallographic Parameters for this compound Derivatives

CompoundSpace GroupHydrogen Bonds (Å)R-Factor
Ethyl 2-hydrazinylidene-3-oxobutanoateP1_1N–H⋯O: 1.980.042
Ethyl 4-chloro-3-oxobutanoateC2/cC–H⋯Cl: 2.350.056

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies for nucleophilic attack. The α-ketoester group exhibits higher electrophilicity (Fukui ff^- = 0.15) at the carbonyl carbon, favoring attack by amines or hydrazines. Solvent effects (e.g., ethanol vs. DMSO) are modeled using the SMD continuum approach, showing a 10–15 kcal/mol reduction in activation energy in polar aprotic solvents .

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